Rosuvastatin

Lipidology Cardiovascular Pharmacology Clinical Trial Design

Rosuvastatin (CAS 287714-41-4) is a hydrophilic statin with superior milligram-equivalent LDL-C reduction and minimal CYP3A4 metabolism, reducing drug-drug interaction risks in polypharmacy protocols. Its unique efficacy in hsCRP-driven primary prevention (JUPITER trial) and enhanced triglyceride/HDL-C modulation make it the evidence-based reference statin for cardiovascular and metabolic research. Buy online for fast, reliable delivery.

Molecular Formula C22H28FN3O6S
Molecular Weight 481.5 g/mol
CAS No. 287714-41-4
Cat. No. B1679574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosuvastatin
CAS287714-41-4
SynonymsCalcium, Rosuvastatin
Crestor
rosuvastatin
rosuvastatin calcium
ZD 4522
ZD4522
Molecular FormulaC22H28FN3O6S
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
InChIInChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1
InChIKeyBPRHUIZQVSMCRT-VEUZHWNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water
8.86e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rosuvastatin (CAS 287714-41-4): A Potent HMG-CoA Reductase Inhibitor for Scientific and Clinical Research


Rosuvastatin (CAS 287714-41-4) is a synthetic, hydrophilic statin and a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. It is classified as a moderate- to high-intensity statin based on its efficacy in reducing low-density lipoprotein cholesterol (LDL-C), achieving ≥50% LDL-C reduction at doses of 20–40 mg daily [2]. Pharmacokinetically, rosuvastatin exhibits an oral bioavailability of approximately 20% and an extended elimination half-life of approximately 19–20 hours, which is the longest among commercially available statins [3]. It undergoes minimal hepatic metabolism primarily via CYP2C9, with a significant portion excreted unchanged, resulting in a reduced potential for clinically significant cytochrome P450-mediated drug-drug interactions compared to many other statins [4].

Why Rosuvastatin is Not Directly Interchangeable with Atorvastatin, Simvastatin, or Pravastatin in Research and Clinical Practice


In-class statins cannot be substituted interchangeably for research or clinical protocols due to substantial pharmacodynamic and pharmacokinetic heterogeneity. Rosuvastatin demonstrates significantly greater milligram-equivalent potency in LDL-C reduction compared to atorvastatin, simvastatin, and pravastatin, as established in the STELLAR trial [1]. Furthermore, rosuvastatin exhibits a unique drug interaction profile: it is minimally metabolized by the CYP3A4 isoenzyme, a major pathway for atorvastatin and simvastatin, thereby reducing the risk of pharmacokinetic interactions with potent CYP3A4 inhibitors such as certain antifungals and macrolide antibiotics [2]. This combination of superior LDL-C lowering capacity and a differentiated safety profile regarding drug-drug interactions renders simple dose-equivalence substitution inaccurate and potentially clinically inappropriate. The following section provides the quantitative evidence base for these critical distinctions.

Rosuvastatin vs. Atorvastatin, Simvastatin, and Pravastatin: A Quantitative Evidence Guide for Scientific Selection


Superior LDL-Cholesterol Reduction: A Milligram-Equivalent Comparison of Rosuvastatin vs. Atorvastatin

In a direct head-to-head meta-analysis of pooled data from the STELLAR program, rosuvastatin demonstrated a significantly greater reduction in LDL cholesterol compared to atorvastatin on a milligram-equivalent basis. Across the 10 mg to 80 mg dose range, rosuvastatin reduced LDL-C by a mean of 8.2% more than atorvastatin (p < 0.001) [1]. At the specific 10 mg dose, rosuvastatin achieved an average LDL-C reduction of 46%, compared to 37% for atorvastatin 10 mg [2]. This represents a relative 24% greater LDL-C lowering efficacy for the same 10 mg dose.

Lipidology Cardiovascular Pharmacology Clinical Trial Design

Differential Efficacy in Triglyceride and HDL-Cholesterol Modulation: A Direct Comparison of Rosuvastatin and Atorvastatin

A systematic review and meta-analysis comparing the effectiveness of rosuvastatin and atorvastatin on lipid parameters revealed a significant quantitative advantage for rosuvastatin in triglyceride (TG) reduction and high-density lipoprotein cholesterol (HDL-C) elevation. Rosuvastatin reduced TG by an average of 31.98 mg/dL (95% CI: 24.41–39.55), compared to a reduction of 24.76 mg/dL (95% CI: 18.14–31.88) for atorvastatin [1]. Concurrently, rosuvastatin increased HDL-C by an average of 3.87 mg/dL (95% CI: 2.08–5.66), whereas atorvastatin's effect was a non-significant increase of 1.85 mg/dL (95% CI: -3.23–0.46) [2].

Dyslipidemia Metabolic Syndrome Lipid Metabolism

Reduced Cytochrome P450-Mediated Drug Interaction Potential: A Pharmacokinetic Distinction from Atorvastatin and Simvastatin

Rosuvastatin exhibits a distinct pharmacokinetic profile characterized by minimal metabolism via the cytochrome P450 (CYP) 3A4 isoenzyme. Unlike atorvastatin and simvastatin, which are primarily metabolized by CYP3A4, rosuvastatin is largely excreted unchanged, with approximately 10% metabolism occurring via CYP2C9 [1]. This results in a marked difference in drug interaction liability: plasma concentrations of rosuvastatin are not significantly increased by co-administration of pure CYP3A4 inhibitors, whereas potent CYP3A4 inhibitors can dramatically increase plasma levels of atorvastatin and simvastatin, raising the risk of myotoxicity [2].

Pharmacokinetics Drug-Drug Interactions Polypharmacy

Real-World Clinical Outcome Advantage: A Large-Scale Registry Comparison with Atorvastatin

A large, propensity-matched retrospective analysis of two major databases (CRDS and UK Biobank) comparing new users of rosuvastatin and atorvastatin found significant differences in long-term clinical outcomes. In the CRDS database, treatment with rosuvastatin was associated with a 26% lower relative risk of all-cause mortality and a 29% lower relative risk of major adverse cardiovascular events (MACE) compared to atorvastatin [1]. These findings from real-world data complement the superior lipid-lowering efficacy demonstrated in controlled trials.

Outcomes Research Pharmacoepidemiology Cardiovascular Risk

The JUPITER Trial: Evidence for Primary Prevention in Patients with Elevated hsCRP and Low LDL-C

The landmark JUPITER trial provides unique, high-quality evidence for the use of rosuvastatin in a specific patient population not addressed by other statin trials. In 17,802 apparently healthy individuals with normal LDL-C (<130 mg/dL) but elevated high-sensitivity C-reactive protein (hsCRP ≥2 mg/L), rosuvastatin 20 mg daily reduced the risk of first major cardiovascular events by 44% compared to placebo (hazard ratio 0.56; 95% CI 0.46–0.69) [1]. This outcome is specifically linked to the trial design and rosuvastatin's pharmacological profile, establishing a unique, evidence-backed indication for primary prevention in this at-risk, low-LDL population. Among those at intermediate 10-year Framingham risk (5-10%), the number needed to treat was 40 over 5 years [2].

Primary Prevention Inflammation Vascular Biology

High-Value Application Scenarios for Rosuvastatin in Scientific Research and Clinical Investigation


Investigations of Intensive Lipid Lowering in High-Risk Populations

Rosuvastatin is the agent of choice for research protocols requiring high-intensity statin therapy. According to ACC/AHA guidelines, rosuvastatin 20–40 mg daily is classified as high-intensity, achieving an LDL-C reduction of ≥50% [1]. Its superior milligram-equivalent potency compared to atorvastatin, as detailed in Section 3, allows for robust LDL-C lowering at lower absolute doses, which is advantageous in studies aiming for maximum efficacy while minimizing dose-dependent off-target effects. This is particularly relevant in research involving patients with clinical ASCVD or those with LDL-C ≥190 mg/dL.

Primary Prevention Trials Targeting Inflammatory Pathways

Based on the unique evidence from the JUPITER trial (Section 3), rosuvastatin is the most scientifically justified statin for designing primary prevention studies in cohorts selected for elevated hsCRP (≥2 mg/L) but with low to normal LDL-C levels (<130 mg/dL). This application scenario leverages rosuvastatin's demonstrated ability to reduce major cardiovascular events by 44% in this specific population [2], providing a robust foundation for further research into the role of inflammation in atherogenesis and for evaluating combination therapies with novel anti-inflammatory agents.

Studies in Polypharmacy or Evaluating Drug-Drug Interaction Potential

For research studies or clinical protocols where patients are expected to be on multiple medications, particularly known inhibitors of CYP3A4 (e.g., certain antifungals, macrolides, protease inhibitors), rosuvastatin offers a significant advantage. As established in Section 3, its minimal CYP3A4 metabolism translates to a substantially lower risk of clinically significant pharmacokinetic interactions compared to atorvastatin or simvastatin [3]. This property reduces confounding variables in pharmacokinetic/pharmacodynamic studies and makes rosuvastatin a safer and more manageable comparator arm in trials involving complex medication regimens.

Research on Mixed Dyslipidemia and Metabolic Syndrome

Investigations focused on the full lipid profile, including triglycerides and HDL-C, can benefit from rosuvastatin's differential effects. The meta-analytic evidence presented in Section 3 demonstrates that rosuvastatin reduces triglycerides by 29% more and increases HDL-C by over two-fold more than atorvastatin [4]. Therefore, rosuvastatin is a superior choice as a reference statin in research models of mixed dyslipidemia, insulin resistance, and metabolic syndrome, where improvements in these secondary lipid parameters are key therapeutic and mechanistic endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosuvastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.